molecular formula C7H13N B103281 5-Methylhexanenitrile CAS No. 19424-34-1

5-Methylhexanenitrile

Cat. No. B103281
CAS RN: 19424-34-1
M. Wt: 111.18 g/mol
InChI Key: CHWIKAJVZUSSML-UHFFFAOYSA-N
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Description

5-Methylhexanenitrile, also known as Hexanenitrile, 5-methyl-, is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.1848 . Other names for this compound include 4-Methylpentyl cyanide .


Molecular Structure Analysis

The molecular structure of 5-Methylhexanenitrile consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChIKey is CHWIKAJVZUSSML-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : 5-Methylhexanenitrile can be synthesized from isovaleraldehyde, morpholine, and acrylonitrile through a one-pot reaction. This method achieves a high yield of 96.06% and allows easy separation and purification of the product (Li Qian-he, 2005).

Biochemical Applications

  • Synthesis of Ethyl 5-(S)-Hydroxyhexanoate : 5-Methylhexanenitrile is involved in the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile using different biochemical approaches, including reduction by Pichia methanolica and enzymatic hydrolysis, indicating its versatility in biochemical synthesis (Nanduri et al., 2001).

Catalysis and Chemical Reactions

  • Hydrocyanation Catalyzed by Nickel(0) Complexes : The compound plays a role in the hydrocyanation of hexene-1, catalyzed by nickel(0) complexes, indicating its importance in industrial catalysis and organic synthesis (Taylor & Swift, 1972).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Certain derivatives of 5-Methylhexanenitrile, such as 5-(phenylthio)-3H-pyrrole-4-carbonitriles, have been studied for their ability to inhibit corrosion in metals, highlighting its potential application in material science and engineering (Verma et al., 2015).

Mass Spectrometry and Bond Activation Studies

  • Bond Activation Studies : Research on the unimolecular decompositions of 5-methyl-7-trimethylsilylheptanenitrile in the context of mass spectrometry reveals insights into the selectivity and mechanism of bond activations, contributing to analytical chemistry and spectrometry fields (Hornung et al., 1997).

Corrosion Inhibition and Surface Adsorption

  • Surface Adsorption Properties : Further studies on corrosion inhibition, particularly focusing on surface adsorption properties, have been conducted using derivatives of 5-Methylhexanenitrile, providing valuable information for industrial applications involving metal surfaces (Abdel Hameed et al., 2020).

Safety And Hazards

The safety and hazards associated with 5-Methylhexanenitrile are not specified in the search results . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

5-methylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-4-6-8/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWIKAJVZUSSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173046
Record name 5-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexanenitrile

CAS RN

19424-34-1
Record name 5-Methylhexanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019424341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
S Sakuda, A Higashi, S Tanaka, T Nihira… - Journal of the …, 1992 - ACS Publications
… ), which was prepared from [2-13C]bromoacetic acid (99 atom % 13C, Sigma) and CH2N2, was added dropwise to a mixture of 3 g of zinc powder, 3.16 g of [l-13C]-5methylhexanenitrile…
Number of citations: 59 pubs.acs.org
OS Park, HJ Kim, WK Chae, WY Lee - Bulletin of the Korean …, 1993 - koreascience.kr
… Oxidation of cyanoalcohol 3 for 18 h with PDC in dichloromethane gave 93% yield of 4-formyl-5-methylhexanenitrile (4). Direct conversion of cyanoester 2 to cyanoaldehyde 4 was also …
Number of citations: 9 koreascience.kr
N Bendimerad, SA Taleb Bendiab… - Journal of Agricultural …, 2005 - ACS Publications
The essential oil composition of an endemic Algerian Cruciferae, Pseudocytisus integrifolius (Salisb.) Rehder, was analyzed by gas chromatography (GC) and GC−mass spectrometry (…
Number of citations: 45 pubs.acs.org
X Mao, X Zhao, Z Huyan, T Liu, X Yu - Journal of agricultural and …, 2019 - ACS Publications
… 5-Methylhexanenitrile may be produced by the degradation of 4-Pen, in which the double bond of the R group in 4-Pen is replaced by the methyl group. Isoamyl cyanide may be …
Number of citations: 39 pubs.acs.org
NC Rol - Recueil des Travaux Chimiques des Pays‐Bas, 1968 - Wiley Online Library
… Size and composition of the 41 peak of 5-methylhexanenitrile deviate from those of the other nitriles in Table VII, the C2H3N+ ions appearing in an excessive abundance. The fact that …
Number of citations: 2 onlinelibrary.wiley.com
I Blažević, J Mastelić - Flavour and fragrance journal, 2008 - Wiley Online Library
… from ½owers and/or leaves with green beans were identi¼ed such as methyl isothiocyanate, 4-mercaptobutyl isothiocyanate, 4-methylpentyl isothiocyanate, 5-methylhexanenitrile, 3-…
Number of citations: 63 onlinelibrary.wiley.com
PH Lee, JS Kim, BM Trost - Bulletin of the Korean Chemical Society, 1993 - koreascience.kr
… Oxidation of cyanoalcohol 3 for 18 h with PDC in dichloromethane gave 93% yield of 4-formyl-5-methylhexanenitrile (4). Direct conversion of cyanoester 2 to cyanoaldehyde 4 was also …
Number of citations: 3 koreascience.kr
C Zheng, Y Yang, F Wei, X Lv, Z Xia, M Qi… - Food Research …, 2023 - Elsevier
Widely targeted metabolomics were performed to explore the differences in glucosinolate and odor-active compound levels between flowering Chinese cabbage powder (FCCP) under …
Number of citations: 3 www.sciencedirect.com
RVS Silva, GA Romeiro, MCC Veloso… - Bioresource …, 2012 - Elsevier
In this work the parameters of Low Temperature Conversion – LTC were applied in a centrifuged sludge from a sewage treatment plant located in Rio de Janeiro, Brazil. Before the …
Number of citations: 30 www.sciencedirect.com
T Hoshikawa, S Yoshioka, S Kamijo, M Inoue - Synthesis, 2013 - thieme-connect.com
A general and practical synthetic protocol for the direct transformation of unreactive C(sp 3 )–H bonds to C(sp 3 )–CN bonds has been developed. The homolytic cleavage of the C–H …
Number of citations: 64 www.thieme-connect.com

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